![molecular formula C17H23N3O4 B2676459 N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide CAS No. 1197548-61-0](/img/structure/B2676459.png)
N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is a complex organic compound characterized by its unique structural components This compound features a cyanocyclopentyl group attached to an acetamide moiety, which is further linked to a 3,4,5-trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Sodium cyanide (NaCN), ammonium chloride (NH4Cl)
Conditions: The reaction is carried out in an aqueous medium under reflux conditions to form 1-cyanocyclopentane.
-
Synthesis of the 3,4,5-Trimethoxyaniline
Starting Material: 3,4,5-Trimethoxybenzaldehyde
Reagents: Ammonium acetate, palladium on carbon (Pd/C)
Conditions: Hydrogenation reaction under atmospheric pressure to yield 3,4,5-trimethoxyaniline.
-
Coupling Reaction
Starting Materials: 1-cyanocyclopentane, 3,4,5-trimethoxyaniline
Reagents: Acetic anhydride, pyridine
Conditions: The reaction is performed under an inert atmosphere, typically nitrogen, at elevated temperatures to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methoxy groups can lead to the formation of corresponding carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the nitrile group to an amine.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Conditions: Typically performed under reflux conditions.
Products: Formation of halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for probing enzyme-substrate interactions and studying protein-ligand binding dynamics.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide involves its interaction with specific molecular targets. The compound’s amide and nitrile groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[(3,4-dimethoxyphenyl)amino]acetamide
- N-(1-cyanocyclopentyl)-2-[(3,5-dimethoxyphenyl)amino]acetamide
- N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]propionamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide stands out due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with fewer methoxy groups.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,4,5-trimethoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-13-8-12(9-14(23-2)16(13)24-3)19-10-15(21)20-17(11-18)6-4-5-7-17/h8-9,19H,4-7,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCYQPGUQPRHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
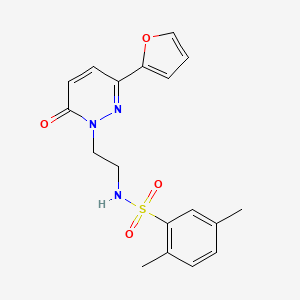
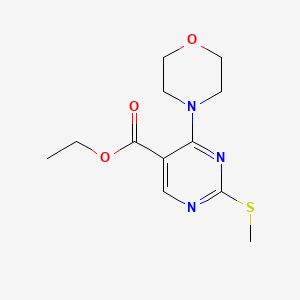
![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)
![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)
![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)
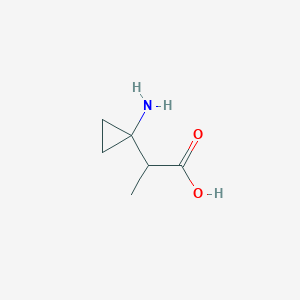
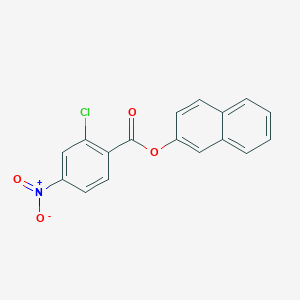
![5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2676387.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2676389.png)
![1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2676390.png)
![17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2676392.png)
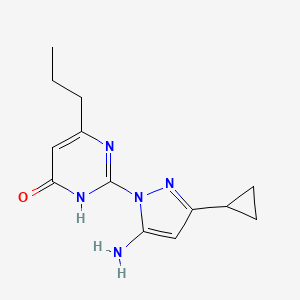
![8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2676394.png)
![6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2676396.png)
